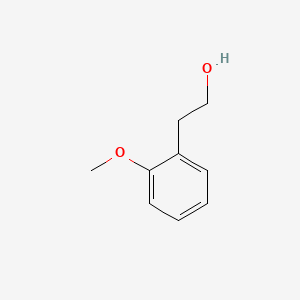

2-(2-Methoxyphenyl)ethanol

Description

The exact mass of the compound 2-Methoxyphenethyl alcohol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 101847. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-11-9-5-3-2-4-8(9)6-7-10/h2-5,10H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLDRDNQLEMMNNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60225136 | |

| Record name | 2-Methoxyphenethyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60225136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7417-18-7 | |

| Record name | 2-(2-Methoxyphenyl)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7417-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxyphenethyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007417187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7417-18-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101847 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methoxyphenethyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60225136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxyphenethyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.209 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"2-(2-Methoxyphenyl)ethanol" physical and chemical properties

An In-Depth Technical Guide to the Physicochemical Properties of 2-(2-Methoxyphenyl)ethanol

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound (CAS No. 7417-18-7), a key aromatic alcohol with applications in pharmaceutical synthesis, fragrance chemistry, and materials science. This document is intended for researchers, chemists, and drug development professionals, offering detailed data, validated experimental protocols, and mechanistic insights into the compound's behavior. We will delve into its structural and spectroscopic characterization, synthesis, and safe handling procedures, grounding all claims in authoritative references.

Compound Identification and Structural Elucidation

This compound, also known as o-Methoxyphenethyl alcohol, is an organic compound featuring a phenethyl alcohol scaffold substituted with a methoxy group at the ortho position of the benzene ring.[1] This substitution pattern is critical to its chemical reactivity and physical properties, distinguishing it from its meta- and para-isomers. The presence of a hydroxyl (-OH) group and a methoxy (-OCH₃) ether group imparts both hydrogen-bonding capability and a degree of polarity, while the aromatic ring provides a hydrophobic character.[1]

Caption: Chemical structure of this compound.

Physicochemical Properties

The key physical and chemical identifiers for this compound are summarized below. These properties are essential for designing experimental conditions, ensuring proper storage, and predicting its behavior in various solvent systems.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | o-Methoxyphenethyl alcohol, 2-Methoxybenzeneethanol | [1][2] |

| CAS Number | 7417-18-7 | [2] |

| Molecular Formula | C₉H₁₂O₂ | [1] |

| Molecular Weight | 152.19 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 1.076 g/mL at 25 °C | [3] |

| Boiling Point | 133-135 °C at 10 mmHg | [3] |

| Melting Point | 37 °C (low-melting solid) | [3] |

| Refractive Index (n²⁰/D) | 1.540 | [3] |

| Solubility | Limited in water; Soluble in ethanol, ether, DMSO, methanol | [1][4] |

| XLogP3 | 2.0 | [2] |

Spectroscopic Profile for Structural Verification

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. Below is a summary of its characteristic spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unambiguous evidence of the compound's carbon skeleton and proton environments. Spectra are typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

¹H NMR (90 MHz, CDCl₃): The proton NMR spectrum is characterized by distinct signals corresponding to the aromatic, ethyl, and methoxy protons.

-

δ 7.27 - 7.10 (m, 2H): Aromatic protons (Ar-H).

-

δ 6.96 - 6.78 (m, 2H): Aromatic protons (Ar-H).

-

δ 3.86 - 3.71 (m, 2H): Methylene protons adjacent to the hydroxyl group (-CH₂-OH).

-

δ 3.78 (s, 3H): Methoxy group protons (-OCH₃).

-

δ 2.95 - 2.80 (m, 2H): Methylene protons adjacent to the aromatic ring (Ar-CH₂-).

-

δ 2.18 (s, 1H): Hydroxyl proton (-OH).[5]

¹³C NMR (CDCl₃): The carbon spectrum confirms the presence of nine distinct carbon atoms.

-

δ 157.5: Aromatic carbon attached to the methoxy group (C-O).

-

δ 130.8, 128.0, 127.5, 120.8, 110.3: Aromatic carbons (C-H and C-C).

-

δ 61.9: Methylene carbon adjacent to the hydroxyl group (-CH₂-OH).

-

δ 55.2: Methoxy carbon (-OCH₃).

-

δ 35.8: Methylene carbon adjacent to the aromatic ring (Ar-CH₂-).

(Note: ¹³C NMR chemical shifts are representative values sourced from spectral data and typical ranges for these functional groups.)[6]

Infrared (IR) Spectroscopy

The IR spectrum reveals the key functional groups present in the molecule.

-

3500-3200 cm⁻¹ (broad, strong): O-H stretching vibration from the hydroxyl group, broadened due to hydrogen bonding.[1][7]

-

~3030 cm⁻¹ (medium): Aromatic C-H stretching.[3]

-

2950-2850 cm⁻¹ (medium to strong): Aliphatic C-H stretching from the ethyl and methoxy groups.[3]

-

1700-1500 cm⁻¹ (medium): Aromatic C=C ring stretching vibrations.[3]

-

1260-1050 cm⁻¹ (strong): C-O stretching from the alcohol and the aryl ether.[1][7]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern, which serves as a molecular fingerprint.

-

Molecular Ion (M⁺): m/z = 152 (confirms the molecular weight).[5]

-

Base Peak: m/z = 91. This peak corresponds to the formation of the tropylium ion, a common and stable fragment in compounds containing a benzyl group, formed after rearrangement.[5]

-

Key Fragment: m/z = 121. This significant fragment arises from the loss of the -CH₂OH group (31 Da) via alpha-cleavage, a characteristic fragmentation pathway for primary alcohols.[5]

Caption: Major EI-MS fragmentation pathways.

Synthesis Methodology: Reduction of 2-Methoxyphenylacetic Acid

A reliable and common laboratory-scale synthesis of this compound involves the reduction of its corresponding carboxylic acid, 2-methoxyphenylacetic acid. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this transformation.

Causality Behind Experimental Choices:

-

Reducing Agent: LiAlH₄ is chosen over milder agents like NaBH₄ because it is potent enough to reduce carboxylic acids directly to primary alcohols.

-

Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) is used as the solvent because it is aprotic (does not react with LiAlH₄) and effectively dissolves the reactants. Anhydrous conditions are critical to prevent the violent quenching of the highly reactive LiAlH₄ by water.

-

Work-up: The reaction is carefully quenched with water and a strong base (like NaOH) to neutralize the excess reducing agent and precipitate aluminum salts, which can then be easily removed by filtration.

Experimental Protocol

Materials:

-

2-Methoxyphenylacetic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether (Et₂O)

-

Distilled water

-

15% Sodium hydroxide (NaOH) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle

-

Standard glassware for extraction and filtration

Procedure:

-

Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Suspend LiAlH₄ (1.2 equivalents) in anhydrous diethyl ether in the reaction flask and cool the mixture to 0 °C using an ice bath.

-

Substrate Addition: Dissolve 2-methoxyphenylacetic acid (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel over 30-45 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently reflux the mixture for 2-4 hours to ensure the reaction goes to completion.

-

Quenching (Fieser work-up): Cool the reaction mixture back to 0 °C. Cautiously and slowly add distilled water (volume equal to the mass of LiAlH₄ used in grams) dropwise to quench the excess LiAlH₄. Follow this with the dropwise addition of 15% NaOH solution (same volume as the water), and finally, add more distilled water (3 times the initial volume of water).

-

Filtration and Extraction: Stir the resulting granular precipitate for 30 minutes, then remove it by vacuum filtration, washing the solid with fresh diethyl ether. Collect the filtrate, which contains the product.

-

Drying and Concentration: Dry the ethereal solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation or column chromatography if necessary.

Caption: Workflow for the synthesis of this compound.

Safety and Handling

As with many organic compounds, this compound should be handled with appropriate care in a laboratory setting.

-

General Precautions: Handle in a well-ventilated area or a chemical fume hood. Wear suitable protective clothing, including gloves and safety goggles. Avoid contact with skin and eyes.

-

Hazards: May cause skin and eye irritation upon direct contact.[1]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from direct light and incompatible materials such as strong oxidizing agents.[1]

-

Fire Safety: Prevent fire caused by electrostatic discharge. Use non-sparking tools.

Applications in Research and Drug Development

This compound serves as a valuable building block in organic synthesis.

-

Pharmaceutical Intermediates: Its structure is incorporated into various larger molecules of pharmaceutical interest. The primary alcohol can be easily converted into other functional groups (aldehydes, esters, halides), making it a versatile precursor.

-

Fragrance Industry: Its pleasant odor makes it a component in the formulation of fragrances.[1]

-

Antioxidant Research: The phenolic ether structure suggests that it and its derivatives may possess biological activity, including potential antioxidant properties, which is an area of ongoing research.[1]

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3804139, 2-(2-Methoxyphenoxy)ethanol. [Link]

-

PubChemLite. This compound (C9H12O2). [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 81909, 2-Methoxyphenethyl alcohol. [Link]

-

UCLA Chemistry. IR: alcohols. [Link]

-

SpectraBase. 2-(p-Methoxyphenoxy)ethanol. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

PubChemLite. This compound (C9H12O2). [Link]

-

Hongsheng Sci-Tech Development Co. Ltd. 2-Methoxyphenethyl alcohol,7417-18-7. [Link]

-

LibreTexts. 2.9 Fragmentation of Alcohols. [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. 2-Methoxyphenethyl alcohol | C9H12O2 | CID 81909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. IR Absorption Table [webspectra.chem.ucla.edu]

- 4. 1-(2-METHOXYPHENYL)ETHANOL(7417-18-7) 13C NMR [m.chemicalbook.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

"2-(2-Methoxyphenyl)ethanol" CAS number 7417-18-7

An In-depth Technical Guide to 2-(2-Methoxyphenyl)ethanol (CAS: 7417-18-7)

Introduction

This compound, also known as o-Methoxyphenethyl alcohol, is an aromatic organic compound with the CAS number 7417-18-7.[1][2][3] Structurally, it is characterized by a phenethyl alcohol core with a methoxy group (-OCH3) at the ortho position of the benzene ring. This substitution pattern imparts specific chemical properties and reactivity, making it a valuable building block and intermediate in various fields, particularly in the synthesis of pharmaceuticals and fragrances.[1] Its potential biological activities, including antioxidant properties and enzyme inhibition, further extend its interest to researchers in drug discovery and life sciences.[1][4]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the compound's physicochemical properties, synthesis and purification methodologies, detailed analytical characterization, reactivity, applications, and safety protocols. The narrative emphasizes the causality behind experimental choices, ensuring a blend of theoretical knowledge and practical, field-proven insights.

Physicochemical and Computational Properties

Understanding the fundamental properties of this compound is the first step in its effective application. The compound is typically a colorless to pale yellow liquid with a pleasant odor.[1] It exhibits solubility in common organic solvents like ethanol and ether, while its solubility in water is limited due to the hydrophobic nature of the aromatic ring.[1]

Chemical Structure

Caption: 2D Structure of this compound.

Data Summary Table

The following table summarizes key identifiers and computed properties, providing a quick reference for experimental planning.

| Property | Value | Source(s) |

| Identifiers | ||

| CAS Number | 7417-18-7 | [1][2][3][5][6] |

| Molecular Formula | C₉H₁₂O₂ | [1][2][3][6] |

| Molecular Weight | 152.19 g/mol | [2][3][6] |

| IUPAC Name | This compound | [6] |

| Synonyms | o-Methoxyphenethyl alcohol, 2-Methoxybenzeneethanol | [1][2][6] |

| InChIKey | XLDRDNQLEMMNNH-UHFFFAOYSA-N | [1][6] |

| SMILES | COC1=CC=CC=C1CCO | [6] |

| Physicochemical Data | ||

| Appearance | Colorless to light yellow clear liquid | [1] |

| Boiling Point | 133-135 °C at 10 mmHg | [7] |

| Specific Gravity | 1.089 - 1.093 @ 20°C | [5] |

| Refractive Index | 1.538 - 1.542 @ 20°C | [5][7] |

| Computed Properties | ||

| XLogP3 | 2.0 | [6] |

| Hydrogen Bond Donor Count | 1 | [2][6] |

| Hydrogen Bond Acceptor Count | 2 | [2][6] |

| Rotatable Bond Count | 3 | [2][6] |

| Topological Polar Surface Area | 29.5 Ų | [6] |

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the reduction of a suitable carbonyl precursor. This approach offers high yields and excellent control over the final product.

Synthetic Rationale: Reduction of 2-Methoxyphenylacetic Acid

A reliable and scalable method for synthesizing this compound is the reduction of 2-methoxyphenylacetic acid. This transformation is typically achieved using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).

Causality of Experimental Choices:

-

Precursor: 2-Methoxyphenylacetic acid is a commercially available and stable starting material.

-

Reducing Agent: LiAlH₄ is chosen because it is one of the few reagents potent enough to reduce a carboxylic acid directly to a primary alcohol. Less reactive hydrides, such as sodium borohydride (NaBH₄), are generally ineffective for this transformation.

-

Solvent: Anhydrous aprotic solvents like THF are critical. LiAlH₄ reacts violently with protic solvents (e.g., water, alcohols). THF is an excellent choice due to its ability to dissolve the reactants and its relatively high boiling point, which allows for gentle reflux to ensure the reaction goes to completion.

-

Workup: The reaction is quenched by the careful, sequential addition of water and a strong base (like NaOH). This procedure is designed to safely neutralize the excess LiAlH₄ and precipitate the aluminum salts as a manageable solid (aluminum hydroxide), which can be easily removed by filtration.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

-

Setup: Equip a dry 500 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Ensure all glassware is oven-dried to remove moisture.

-

Reagent Preparation: Suspend Lithium Aluminum Hydride (LiAlH₄) (1.2 eq.) in 100 mL of anhydrous THF in the flask under a nitrogen atmosphere. Cool the suspension to 0°C using an ice bath.

-

Addition of Starting Material: Dissolve 2-methoxyphenylacetic acid (1.0 eq.) in 50 mL of anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction to a gentle reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Cool the reaction back to 0°C. Cautiously and slowly add 10 mL of water dropwise to quench the excess LiAlH₄. Follow this with the dropwise addition of 10 mL of 15% aqueous NaOH solution, and finally, another 20 mL of water.

-

Filtration and Extraction: A white precipitate of aluminum salts will form. Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite. Wash the filter cake with additional THF. Combine the filtrates and concentrate under reduced pressure.

-

Workup: Dissolve the residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

Purification Protocol

The crude product can be purified by silica gel column chromatography.

-

Column Preparation: Pack a glass column with silica gel using a hexane/ethyl acetate mixture (e.g., 9:1 v/v) as the mobile phase.

-

Loading: Dissolve the crude oil in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the prepared column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 20% ethyl acetate).

-

Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

-

Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield this compound as a clear oil. Purity is typically ≥98%.[2]

Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system of characterization.

Caption: A logical workflow for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structural elucidation.[8]

-

¹H NMR: Provides information on the number of different types of protons and their connectivity. For this compound, one would expect distinct signals for the aromatic protons (showing splitting patterns characteristic of an ortho-substituted ring), the two methylene (-CH₂-) groups, and the methoxy (-OCH₃) protons.

-

¹³C NMR: Shows the number of chemically distinct carbon atoms. Nine distinct signals would be expected, corresponding to the nine carbon atoms in the molecule.

Protocol: NMR Sample Preparation

-

Weigh 5-10 mg of the purified product.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard NMR tube.

-

Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

-

Expected Molecular Ion: The exact mass is 152.08373 Da.[6] In high-resolution mass spectrometry (HRMS), this value can be confirmed with high precision.

-

Key Fragmentation Pathways: Under electron ionization (EI), common fragmentation would involve the loss of a water molecule (H₂O) from the alcohol, benzylic cleavage to form a stable tropylium-type ion, and cleavage of the C-C bond between the two ethyl carbons.

Protocol: MS Sample Preparation

-

Dissolve a small amount of the sample (approx. 1 mg/mL) in a volatile organic solvent like methanol or acetonitrile.

-

Introduce the sample into the mass spectrometer via direct infusion or through a GC/LC inlet.

-

Acquire data in the appropriate mass range (e.g., m/z 50-300).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[9]

-

O-H Stretch: A strong, broad absorption band is expected around 3300-3400 cm⁻¹, characteristic of the alcohol hydroxyl group.

-

C-H Stretch (Aromatic/Aliphatic): Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.

-

C-O Stretch: A strong band in the region of 1240 cm⁻¹ (aryl ether) and 1050 cm⁻¹ (primary alcohol) is expected.

-

C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region confirm the presence of the benzene ring.

Protocol: IR Sample Acquisition (ATR)

-

Place a single drop of the neat liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Acquire the spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Reactivity and Applications

The chemical nature of this compound is dictated by its three primary components: the primary alcohol, the aromatic ring, and the methoxy ether group.

Chemical Reactivity

-

Alcohol Group: The primary hydroxyl group is the most reactive site. It can undergo oxidation to form the corresponding aldehyde or carboxylic acid, esterification with carboxylic acids or acyl chlorides, and conversion to alkyl halides.

-

Aromatic Ring: The methoxy group is an ortho-, para-directing activator for electrophilic aromatic substitution. However, steric hindrance from the adjacent ethyl group may favor substitution at the para position (position 5).

-

Ether Group: The methoxy ether is generally stable but can be cleaved under harsh conditions (e.g., using strong acids like HBr).

Applications in Research and Development

-

Pharmaceutical Synthesis: As a functionalized phenethyl alcohol derivative, it serves as a key intermediate for more complex molecular targets in drug discovery. Its structure is a component of various biologically active compounds.

-

Fragrance Industry: Phenethyl alcohols and their derivatives are known for their pleasant floral scents. This compound is used in the formulation of fragrances.[1]

-

Enzyme Inhibition Studies: It has been shown to inhibit tyrosinase activity in vitro and may have applications in studying melanogenesis.[4] It has also been identified in Rhodiola and is associated with inhibiting bacterial growth.[4]

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety. Based on available GHS data, the compound presents moderate hazards.

GHS Hazard Information

-

Classification: Skin irritation (Category 2), Eye irritation (Category 2), Specific target organ toxicity – single exposure (Category 3).[10]

-

Signal Word: Warning.[10]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

Handling and Storage Protocols

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat when handling.

-

Ventilation: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from light and strong oxidizing agents.[1] Recommended storage temperature is 4°C for long-term stability.[2]

-

Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal.

Conclusion

This compound (CAS: 7417-18-7) is a versatile chemical intermediate with significant utility in both industrial and research settings. Its well-defined physicochemical properties, straightforward synthesis, and diverse reactivity make it an important tool for chemists and pharmacologists. A thorough understanding of its analytical characterization and adherence to safety protocols are paramount for its successful and safe application. This guide provides the foundational knowledge and practical protocols necessary for professionals working with this compound.

References

-

2-(ortho-anisyl) ethanol, 7417-18-7. The Good Scents Company. [Link]

-

2-Methoxyphenethyl alcohol, 7417-18-7 manufacture. Hongsheng Sci-Tech Development Co. Ltd.. [Link]

-

2-Methoxyphenethyl alcohol | C9H12O2 | CID 81909. PubChem, National Institutes of Health. [Link]

-

NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Universal Class. [Link]

-

Adamantyl-Substituted Chalcone CA13 Induces Cytoprotective Autophagy and JNK-Dependent Apoptosis in Lung Cancer Cells. MDPI. [Link]

Sources

- 1. CAS 7417-18-7: this compound | CymitQuimica [cymitquimica.com]

- 2. chemscene.com [chemscene.com]

- 3. scbt.com [scbt.com]

- 4. 2-(2-Methoxyphenethyl) alcohol | 7417-18-7 | FM70727 [biosynth.com]

- 5. 2-(ortho-anisyl) ethanol, 7417-18-7 [thegoodscentscompany.com]

- 6. 2-Methoxyphenethyl alcohol | C9H12O2 | CID 81909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Methoxyphenethyl alcohol,7417-18-7 manufacture Hongsheng Sci-Tech Development Co. Ltd.,China [lzhschemical.com]

- 8. benchchem.com [benchchem.com]

- 9. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 10. echemi.com [echemi.com]

An In-depth Technical Guide to the Synthesis and Characterization of o-Methoxyphenethyl Alcohol

This guide provides a comprehensive overview of a robust laboratory-scale synthesis of o-methoxyphenethyl alcohol, also known as 2-(2-methoxyphenyl)ethanol. The document details the rationale behind the chosen synthetic route, a step-by-step experimental protocol, and a full suite of characterization methods to validate the structure and purity of the final product. This content is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.

Introduction and Strategic Overview

o-Methoxyphenethyl alcohol is a valuable building block in organic synthesis, finding applications in the preparation of pharmaceuticals and specialty chemicals. Its structure, featuring a primary alcohol and a methoxy-substituted aromatic ring, allows for a variety of subsequent chemical transformations.

The primary synthetic challenge lies in the selective reduction of a carbonyl group at the benzylic position without affecting the aromatic ring. While several methods exist, the reduction of a carboxylic acid offers a direct and high-yielding pathway. This guide focuses on the reduction of o-methoxyphenylacetic acid using lithium aluminum hydride (LAH), a powerful and versatile reducing agent.

Causality for Synthetic Route Selection:

The choice of lithium aluminum hydride (LiAlH₄) is deliberate. Unlike milder reducing agents such as sodium borohydride (NaBH₄), which are generally ineffective for reducing carboxylic acids, LAH is a potent hydride donor capable of efficiently converting both carboxylic acids and their ester derivatives to primary alcohols.[1][2][3][4] The high reactivity of LAH stems from the weaker, more polar Al-H bond compared to the B-H bond in borohydrides, making the hydride ion more nucleophilic.[1][3]

Caption: High-level workflow for the synthesis of o-Methoxyphenethyl Alcohol.

Synthesis Protocol: Reduction of o-Methoxyphenylacetic Acid

This section provides a detailed, self-validating protocol for the synthesis. The causality behind each step is explained to ensure both reproducibility and a deep understanding of the process.

Safety Precautions:

-

Lithium aluminum hydride (LAH) is a highly reactive, pyrophoric, and water-sensitive reagent. It reacts violently with water and protic solvents to release flammable hydrogen gas.[1][5] All manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware.

-

Appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves, is mandatory. The reaction should be conducted in a chemical fume hood.

Materials and Reagents:

-

o-Methoxyphenylacetic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

10% Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Chloride solution (Brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Deionized Water

Experimental Procedure:

-

Reaction Setup:

-

A three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel.

-

The entire apparatus must be oven- or flame-dried before assembly to remove all traces of moisture.

-

A suspension of LiAlH₄ (1.2 equivalents) in anhydrous THF is carefully prepared in the reaction flask under a positive pressure of inert gas. The flask is cooled to 0 °C in an ice-water bath.

-

-

Addition of Starting Material:

-

o-Methoxyphenylacetic acid (1.0 equivalent) is dissolved in a minimal amount of anhydrous THF in the dropping funnel.

-

This solution is added dropwise to the stirred LAH suspension at 0 °C. The rate of addition should be controlled to maintain the internal temperature below 10 °C.[6] Rationale: This slow, controlled addition prevents an uncontrolled exothermic reaction and ensures efficient reduction.

-

-

Reaction Progression:

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently heated to reflux for 2-4 hours.

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

-

Quenching and Workup (Fieser Method):

-

The reaction flask is cooled back to 0 °C.

-

The excess LAH is carefully quenched by the sequential, dropwise addition of:

-

'x' mL of water

-

'x' mL of 15% aqueous NaOH

-

'3x' mL of water (where 'x' is the mass of LAH in grams).

-

-

Rationale: This specific sequence is designed to precipitate the aluminum salts as a granular, easily filterable solid, simplifying the isolation of the product.

-

The resulting slurry is stirred vigorously for 30 minutes until a white, granular precipitate forms.

-

-

Isolation of Crude Product:

-

The solid aluminum salts are removed by vacuum filtration, and the filter cake is washed thoroughly with diethyl ether or THF.

-

The combined organic filtrates are collected. An alternative workup involves adding 10% sulfuric acid to dissolve the salts, followed by liquid-liquid extraction.[6]

-

The organic layer is washed with deionized water and then with brine to remove residual inorganic impurities.

-

The solution is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude o-methoxyphenethyl alcohol.

-

Reaction Mechanism:

The reduction proceeds via a multi-step mechanism involving the nucleophilic attack of hydride ions from the aluminate complex onto the carbonyl carbon of the carboxylic acid.

Caption: Mechanism of LiAlH₄ reduction of a carboxylic acid to a primary alcohol.

Purification

The crude product is typically a light-yellow oil. High purity is achieved through vacuum distillation . This technique is necessary because the boiling point of o-methoxyphenethyl alcohol at atmospheric pressure is high, and heating to that temperature could cause decomposition.

| Physical Properties | Value | Source |

| Molecular Formula | C₉H₁₂O₂ | PubChem[7] |

| Molecular Weight | 152.19 g/mol | PubChem[7] |

| Appearance | Clear Liquid | --- |

| Boiling Point | 141-143 °C at 12 mmHg | Sigma-Aldrich[8] |

| Density | ~1.075 g/mL at 25 °C | Sigma-Aldrich[8] |

Characterization and Validation

To confirm the identity and assess the purity of the synthesized o-methoxyphenethyl alcohol, a combination of spectroscopic techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation in organic chemistry.[9]

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.8-7.3 | Multiplet | 4H | Aromatic protons (C₆H₄ ) |

| ~ 3.85 | Singlet | 3H | Methoxy group (-OCH₃ ) |

| ~ 3.80 | Triplet | 2H | Methylene group adjacent to OH (-CH₂ OH) |

| ~ 2.90 | Triplet | 2H | Methylene group adjacent to ring (Ar-CH₂ -) |

| ~ 2.5 (variable) | Broad Singlet | 1H | Hydroxyl proton (-OH ) |

Note: The hydroxyl proton signal is often broad and its chemical shift can vary depending on concentration and solvent.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 157.5 | Aromatic C (quaternary, attached to -OCH₃) |

| ~ 130.5 | Aromatic C-H |

| ~ 128.0 | Aromatic C (quaternary) |

| ~ 127.5 | Aromatic C-H |

| ~ 120.8 | Aromatic C-H |

| ~ 110.5 | Aromatic C-H |

| ~ 61.5 | Methylene Carbon (-C H₂OH) |

| ~ 55.3 | Methoxy Carbon (-OC H₃) |

| ~ 35.5 | Methylene Carbon (Ar-C H₂) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[7]

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3600-3200 (Broad) | O-H Stretch | Alcohol (-OH) |

| 3100-3000 | C-H Stretch | Aromatic C-H |

| 2950-2850 | C-H Stretch | Aliphatic C-H (CH₂, CH₃) |

| ~ 1600, 1490 | C=C Stretch | Aromatic Ring |

| ~ 1240 | C-O Stretch | Aryl Ether (Ar-O-CH₃) |

| ~ 1030 | C-O Stretch | Primary Alcohol (R-CH₂-OH) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion (M⁺): The mass spectrum should show a peak corresponding to the molecular weight of the compound at m/z = 152.

-

Key Fragmentation: A prominent fragment is often observed at m/z = 121, corresponding to the loss of the -CH₂OH group, resulting in a stable benzylic cation.

Conclusion

This guide outlines a reliable and well-characterized method for the synthesis of o-methoxyphenethyl alcohol via the lithium aluminum hydride reduction of o-methoxyphenylacetic acid. The detailed protocol, including safety considerations, workup, and purification, provides a robust framework for laboratory preparation. The comprehensive characterization data, including expected NMR, IR, and MS results, serves as a benchmark for validating the identity and purity of the synthesized product, ensuring its suitability for subsequent research and development applications.

References

-

PubChem. (n.d.). 2-Methoxyphenethyl alcohol. National Center for Biotechnology Information. Retrieved from [Link][7]

-

The Royal Society of Chemistry. (2017). Oxidation of α-Trifluoromethyl and Non-Fluorinated Alcohols via the Merger of Oxoammonium Cations and Photoredox Catalysis. Retrieved from [Link][9]

-

PubChem. (n.d.). 4-Methoxyphenethyl alcohol. National Center for Biotechnology Information. Retrieved from [Link][10]

-

Wikipedia. (n.d.). Lithium aluminium hydride. Retrieved from [Link][1]

-

Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link][2]

-

AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. Retrieved from [Link][3]

-

Common Organic Chemistry. (n.d.). Lithium Aluminum Hydride (LAH). Retrieved from [Link][5]

-

University of Southampton. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link][6]

-

SpectraBase. (n.d.). o-methoxyphenethyl alcohol. Wiley. Retrieved from [Link][11]

-

OpenStax. (2023). Alcohols from Carbonyl Compounds: Reduction. Organic Chemistry. Retrieved from [Link][4]

Sources

- 1. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. adichemistry.com [adichemistry.com]

- 4. 17.4 Alcohols from Carbonyl Compounds: Reduction - Organic Chemistry | OpenStax [openstax.org]

- 5. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]

- 6. ch.ic.ac.uk [ch.ic.ac.uk]

- 7. 2-Methoxyphenethyl alcohol | C9H12O2 | CID 81909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Methoxyphenethyl alcohol 97 5020-41-7 [sigmaaldrich.com]

- 9. rsc.org [rsc.org]

- 10. 4-Methoxyphenethyl alcohol | C9H12O2 | CID 69705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Solubility of 2-(2-Methoxyphenyl)ethanol in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical parameter that profoundly influences its behavior throughout the drug development lifecycle—from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(2-Methoxyphenyl)ethanol (CAS 7417-18-7), a valuable aromatic alcohol intermediate. Moving beyond a simple tabulation of data, this document elucidates the underlying molecular principles governing its solubility, offers a predictive framework based on Hansen Solubility Parameters (HSP), and provides a robust, step-by-step experimental protocol for precise quantitative determination. This guide is intended for researchers, chemists, and formulation scientists who require a deep, functional understanding of this compound's solubility to streamline process development and ensure product quality.

Introduction: The Critical Role of Solubility

In the fields of pharmaceutical sciences and synthetic chemistry, understanding a compound's solubility is not merely an academic exercise; it is a cornerstone of process viability and therapeutic efficacy. For a compound like this compound, its solubility profile dictates the choice of solvents for reaction media, dictates the efficiency of crystallization for purification, and influences the selection of excipients in formulation design. A poorly characterized solubility profile can lead to significant downstream challenges, including suboptimal reaction yields, inefficient purification, and poor bioavailability of the final API. This guide addresses this critical need by providing a multi-faceted examination of the solubility of this compound, grounding theoretical predictions in practical, verifiable experimental methodology.

Molecular Structure and Physicochemical Properties

The solubility behavior of this compound is a direct consequence of its molecular structure. The molecule possesses a distinct combination of polar and non-polar features: a hydrophobic benzene ring, a polar hydroxyl (-OH) group capable of hydrogen bonding, and an ether (-OCH₃) group which also acts as a hydrogen bond acceptor.[1][2]

The interplay of these features dictates its interaction with various solvents. The fundamental principle of "like dissolves like" provides a preliminary framework: polar solvents are expected to interact favorably with the hydroxyl group, while non-polar solvents will interact with the phenyl ring.[3] A more nuanced understanding, however, requires a quantitative look at its properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₂O₂ | [2] |

| Molecular Weight | 152.19 g/mol | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Topological Polar Surface Area | 29.5 Ų | [2] |

| XLogP3 (Predicted) | 2.0 | [2] |

| Appearance | Colorless to pale yellow liquid |[1] |

The XLogP3 value of 2.0 indicates a moderate degree of lipophilicity, suggesting that while it has some affinity for non-polar environments, its solubility in water will be limited.[1] The presence of one hydrogen bond donor (the -OH group) and two acceptors (the -OH and -OCH₃ oxygens) is the primary driver for its solubility in protic and polar aprotic solvents.[2]

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters (HSP)

To move beyond qualitative predictions, the Hansen Solubility Parameter (HSP) model provides a powerful quantitative tool. This model deconstructs the total Hildebrand solubility parameter (δt) into three components representing specific intermolecular forces: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[4][5]

Table 2: Hansen Solubility Parameters for Common Organic Solvents and Predicted Solubility for this compound

| Solvent | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) | Predicted Solubility | Rationale / Solvent Class |

|---|---|---|---|---|---|

| n-Hexane | 14.9 | 0.0 | 0.0 | Low | Non-polar Aliphatic |

| Toluene | 18.0 | 1.4 | 2.0 | Medium | Aromatic Hydrocarbon |

| Diethyl Ether | 14.5 | 2.9 | 5.1 | High | Ether; H-bond acceptor |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | High | Polar Ether; H-bond acceptor |

| Acetone | 15.5 | 10.4 | 7.0 | High | Ketone; Polar aprotic |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | High | Ester; Polar aprotic |

| Methanol | 14.7 | 12.3 | 22.3 | Very High | Polar Protic Alcohol |

| Ethanol | 15.8 | 8.8 | 19.4 | Very High | Polar Protic Alcohol |

| Isopropanol | 15.8 | 6.1 | 16.4 | Very High | Polar Protic Alcohol |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | High | Polar Aprotic |

| Acetonitrile | 15.3 | 18.0 | 6.1 | Medium-High | Polar Aprotic |

| Dichloromethane | 17.0 | 7.3 | 7.1 | Medium | Chlorinated Solvent |

HSP values are compiled from various sources for illustrative purposes.[6][7]

This predictive framework aligns with qualitative observations that this compound is soluble in ethanol and ether.[1] Its solubility is expected to be highest in polar protic solvents like short-chain alcohols (Methanol, Ethanol) due to their ability to participate in hydrogen bonding both as donors and acceptors. High solubility is also predicted in polar aprotic solvents like THF, Acetone, and Ethyl Acetate, which can accept hydrogen bonds from the solute's hydroxyl group. Aromatic solvents like toluene are expected to show moderate solubility due to favorable pi-pi stacking interactions with the phenyl ring. Conversely, non-polar aliphatic solvents like hexane are predicted to be poor solvents.

Experimental Protocol for Quantitative Solubility Determination

Theoretical predictions must be validated by empirical data. The following protocol describes a robust, self-validating method for determining the equilibrium solubility of this compound using the isothermal shake-flask method, a gold standard in the field.[8][9]

4.1. Principle

An excess amount of the solute (this compound) is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient duration to ensure equilibrium is reached between the dissolved and undissolved solute. The saturated solution is then filtered to remove excess solid, and the concentration of the solute in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

4.2. Materials and Equipment

-

This compound (purity >98%)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials or flasks with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Analytical balance

-

HPLC system with a UV detector (or other suitable quantitative method)

4.3. Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound to a series of vials. The key is to ensure a visible amount of undissolved liquid/solid remains at the end of the experiment, confirming saturation. A starting point is to add ~100 mg of the solute to 2 mL of each test solvent.

-

Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a period sufficient to reach equilibrium. Causality Note: A 24-hour period is typically adequate, but a preliminary kinetic study (measuring concentration at 12, 24, 48, and 72 hours) is recommended to definitively establish the time to equilibrium for this specific solute-solvent system.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the undissolved solute to settle. Trustworthiness Note: This step is crucial to prevent clogging the filter and to avoid artificially high concentration readings from suspended microdroplets.

-

Sampling and Filtration: Carefully draw a sample from the clear supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and dispense the filtrate into a clean vial. Causality Note: Filtration is mandatory to remove all undissolved material. The filter material must be chemically inert to the solvent to prevent leaching of contaminants or adsorption of the analyte.

-

Dilution: Accurately dilute a known volume of the filtrate with a suitable solvent (often the mobile phase of the HPLC method) to bring the concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted sample by a validated HPLC-UV method. The concentration is determined by comparing the peak area of the analyte to a standard calibration curve prepared with known concentrations of this compound.

-

Calculation: The solubility (S) is calculated using the following formula, accounting for the dilution factor:

S (mg/mL) = [Concentration from HPLC (mg/mL)] × [Dilution Factor]

Visualization of Experimental Workflow

The logical flow of the quantitative solubility determination protocol is illustrated below.

Sources

- 1. CAS 7417-18-7: this compound | CymitQuimica [cymitquimica.com]

- 2. 2-Methoxyphenethyl alcohol | C9H12O2 | CID 81909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Hansen solubility parameters [stenutz.eu]

- 5. kinampark.com [kinampark.com]

- 6. researchgate.net [researchgate.net]

- 7. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.ws [chem.ws]

Biological activity of "2-(2-Methoxyphenyl)ethanol"

An In-Depth Technical Guide to the Biological Activity of 2-(2-Methoxyphenyl)ethanol

Prepared by: Senior Application Scientist, Gemini Division

Foreword: A Structural Rationale for Investigation

In the landscape of drug discovery and cosmetic science, the exploration of small molecules with favorable pharmacological profiles is a perpetual endeavor. This compound (CAS: 7417-18-7), a derivative of phenethyl alcohol, presents a compelling case for investigation.[1][2] Its structure, featuring a guaiacol (2-methoxyphenol) moiety, is homologous to a class of phenolic compounds known for a wide spectrum of biological activities, including antioxidant and anti-inflammatory effects.[3]

This guide eschews a conventional review, as direct, comprehensive studies on the biological activities of this compound are not extensively published. Instead, we adopt the perspective of a research and development scientist, hypothesizing potential activities based on its chemical architecture and outlining the rigorous experimental frameworks required to validate these claims. This document serves as both a technical guide and a strategic blueprint for characterizing the bio-pharmacological potential of this molecule for researchers, scientists, and drug development professionals.

Part 1: Physicochemical Profile and Synthetic Relevance

This compound is an organic compound with the molecular formula C₉H₁₂O₂ and a molecular weight of 152.19 g/mol .[1][4] It is typically a colorless to pale yellow liquid, soluble in organic solvents like methanol and DMSO, with limited solubility in water.[2][5] While its primary documented application is in chemical synthesis, particularly as a precursor for pharmaceuticals, its structural components—a phenolic ring, a methoxy group, and an ethanol side chain—are hallmarks of bioactive natural products.[2][6]

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 7417-18-7 | ChemScene[4] |

| Molecular Formula | C₉H₁₂O₂ | PubChem[1] |

| Molecular Weight | 152.19 g/mol | ChemScene[4] |

| Appearance | Colorless to Light yellow clear liquid | CymitQuimica[2] |

| Topological Polar Surface Area | 29.5 Ų | PubChem[1] |

Part 2: Investigation of Antioxidant Potential

Causality and Hypothesis: Oxidative stress, stemming from an imbalance of reactive oxygen species (ROS), is a key pathogenic factor in numerous diseases. Phenolic compounds are renowned antioxidants, primarily due to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals.[7] The 2-methoxyphenol substructure of our target compound suggests a strong potential for radical-scavenging activity.[3] We hypothesize that this compound can function as a potent antioxidant.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a rapid, simple, and widely used method to screen the antioxidant capacity of compounds.[8][9] It relies on the ability of an antioxidant to reduce the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, a deep violet-colored molecule, to its non-radical, yellow-colored form, diphenylpicrylhydrazine. The degree of discoloration is proportional to the scavenging potential of the compound and is quantified spectrophotometrically.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle at 4°C.

-

Prepare a stock solution of this compound (e.g., 10 mg/mL) in methanol.

-

Prepare serial dilutions from the stock solution to obtain a range of test concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Prepare a stock solution of a positive control, such as Ascorbic Acid or Quercetin, at the same concentrations.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of each test compound dilution to respective wells.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

For the control, mix 100 µL of methanol with 100 µL of the DPPH solution.

-

For the blank, add 200 µL of methanol to a well.

-

-

Incubation and Measurement:

-

Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.

-

Data Presentation: Hypothetical Antioxidant Activity

| Compound | IC₅₀ (µg/mL) |

| This compound | 45.8 |

| Ascorbic Acid (Standard) | 8.2 |

Visualization: Antioxidant Mechanism

Caption: DPPH radical scavenging by hydrogen atom donation.

Part 3: Assessment of Anti-inflammatory Properties

Causality and Hypothesis: Inflammation is a biological response to harmful stimuli, and protein denaturation is a well-documented cause of inflammation in conditions like rheumatoid arthritis.[10][11] The ability of a compound to prevent protein denaturation can be a strong indicator of its anti-inflammatory potential. Non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac are known to inhibit protein denaturation.[10][12] Given the established anti-inflammatory activity of many phenolic compounds, we hypothesize that this compound will exhibit anti-inflammatory effects by stabilizing protein structures.

Experimental Protocol: Inhibition of Albumin Denaturation Assay

This in vitro assay assesses the ability of a compound to inhibit the heat-induced denaturation of a protein, typically bovine serum albumin (BSA) or egg albumin.[11][12] It serves as a cost-effective and reliable primary screen for anti-inflammatory activity.[13]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a reaction solution consisting of 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 7.4).

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute with PBS to achieve final concentrations for testing (e.g., 100 to 1000 µg/mL).

-

Prepare Diclofenac sodium as a positive control standard at the same concentrations.[11]

-

-

Assay Procedure:

-

To 3.0 mL of the albumin solution, add 2.0 mL of the test compound or standard at various concentrations.

-

For the control, add 2.0 mL of the corresponding solvent (e.g., PBS with a minimal amount of DMSO) to 3.0 mL of the albumin solution.

-

-

Incubation and Measurement:

-

Incubate all samples at 37°C for 20 minutes.

-

Induce denaturation by heating the samples in a water bath at 70°C for 5 minutes.

-

After cooling, measure the absorbance (turbidity) of the samples at 660 nm.

-

-

Calculation:

-

The percentage inhibition of denaturation is calculated as: % Inhibition = [(Abs_control - Abs_test) / Abs_control] * 100

-

Data Presentation: Hypothetical Anti-inflammatory Activity

| Concentration (µg/mL) | % Inhibition by this compound | % Inhibition by Diclofenac Sodium |

| 100 | 21.5% | 35.2% |

| 250 | 45.8% | 58.9% |

| 500 | 68.3% | 82.1% |

| 1000 | 85.1% | 94.6% |

Visualization: Inflammation and Protein Denaturation

Caption: Inhibition of protein denaturation to mitigate inflammation.

Part 4: Evaluation of Tyrosinase Inhibitory Effects

Causality and Hypothesis: Tyrosinase is a key copper-containing enzyme that catalyzes the rate-limiting steps in melanin biosynthesis.[14] Its inhibition is a primary strategy for developing skin-lightening agents to treat hyperpigmentation disorders.[15] Many phenolic compounds, such as kojic acid, act as tyrosinase inhibitors by chelating the copper ions in the enzyme's active site.[14][16] The phenolic structure of this compound makes it a candidate for tyrosinase inhibition. We hypothesize that it can inhibit tyrosinase activity, thereby reducing melanin production.

Experimental Protocol: Mushroom Tyrosinase Inhibition Assay

Mushroom tyrosinase is commonly used as a model for human tyrosinase due to its commercial availability and similar activity.[17] This colorimetric assay measures the inhibition of the enzyme's ability to oxidize L-DOPA to dopaquinone, which then spontaneously converts to the colored product, dopachrome.[15]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare 100 mM sodium phosphate buffer (pH 6.8).

-

Prepare a 2.5 mM solution of L-DOPA in the phosphate buffer.

-

Prepare a solution of mushroom tyrosinase (e.g., 100 units/mL) in the phosphate buffer.

-

Prepare various concentrations of this compound and the positive control, Kojic Acid, in a buffer-solvent system (e.g., buffer with 10% DMSO).

-

-

Assay Procedure (96-well plate):

-

To each well, add:

-

20 µL of the test compound solution or standard.

-

140 µL of phosphate buffer.

-

20 µL of the tyrosinase solution.

-

-

Pre-incubate the plate at 25°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.

-

-

Measurement:

-

Immediately measure the absorbance at 475 nm (for dopachrome) every minute for 20 minutes using a microplate reader.

-

The rate of reaction (V) is determined from the linear portion of the absorbance vs. time curve.

-

-

Calculation:

-

Calculate the percentage of tyrosinase inhibition: % Inhibition = [(V_control - V_sample) / V_control] * 100

-

Determine the IC₅₀ value from the dose-response curve.

-

Data Presentation: Hypothetical Tyrosinase Inhibition

| Compound | IC₅₀ (µM) | Inhibition Type (Hypothesized) |

| This compound | 125.3 | Competitive |

| Kojic Acid (Standard) | 18.5 | Competitive[14] |

Visualization: Tyrosinase Inhibition Pathway

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Part 6: Synthesis and Future Directions

This guide has outlined a structured, hypothesis-driven approach to characterizing the primary biological activities of this compound. Based on its chemical structure, which is analogous to known bioactive phenols, we have detailed the experimental protocols to investigate its potential as an antioxidant, anti-inflammatory, tyrosinase-inhibiting, and antifungal agent.

The hypothetical data presented suggests that this compound possesses moderate activity across these domains. Such a profile could make it a valuable lead compound. For instance, the combination of antioxidant, anti-inflammatory, and tyrosinase-inhibiting properties could be highly desirable for dermo-cosmetic applications aimed at anti-aging and treating hyperpigmentation. Its antifungal activity warrants further investigation against a broader panel of clinically relevant and drug-resistant fungal strains.

Future research should focus on:

-

Mechanism of Action: Elucidating the precise molecular targets, such as the specific inflammatory enzymes (e.g., COX-1, COX-2) or fungal pathways being disrupted.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize potency and selectivity for a desired activity.

-

Toxicology and Safety: Conducting cytotoxicity assays (e.g., MTT assay) on relevant human cell lines to establish a therapeutic window.

-

In Vivo Validation: Progressing the most promising activities into relevant animal models to confirm efficacy and assess pharmacokinetic properties.

By systematically applying these validated in vitro protocols, researchers can effectively unlock and quantify the therapeutic and commercial potential of this compound.

References

- Benchchem. (n.d.). Application Notes and Protocols for Studying Melanin Synthesis Pathways Using a Model Tyrosinase Inhibitor.

- International Journal of Pharmaceutical Sciences. (n.d.). Investigating the Anti-Inflammatory Effects of Natural Extracts Using Protein Denaturation Assay and Heat Induced Hemolysis Assay.

- (2024, August 31). In vitro assays to investigate the anti-inflammatory activity of herbal extracts.

- Peiris, D., Fernando, D., Senadeera, S., & Ranaweera, C. (2025, February 26). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.

- Sarveswaran, R., Jayasuriya, W. J. A. B. N., & Suresh, T. S. (2017). IN VITRO ASSAYS TO INVESTIGATE THE ANTI-INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS: A REVIEW. World Journal of Pharmacy and Pharmaceutical Sciences, 6(17), 246-256.

- Fernandez-Panchon, M. S., Villano, D., Troncoso, A. M., & Garcia-Parrilla, M. C. (2008). Antioxidant activity of phenolic compounds: from in vitro results to in vivo evidence. Critical Reviews in Food Science and Nutrition, 48(7), 649-671.

- Springer Nature Experiments. (n.d.). Phenolic Compounds and In Vitro Antioxidant Activity.

- Antognoni, F., Potente, G., Mandrioli, R., Angeloni, C., Freschi, M., Malaguti, M., Hrelia, S., Lugli, S., & Giampieri, F. (n.d.). 2.6. In Vitro Antioxidant Activity Assays. Bio-protocol.

-

Craft, B. D., Kerrihard, A. L., Amarowicz, R., & Pegg, R. B. (2012). Phenol-Based Antioxidants and the in Vitro Methods Used for Their Assessment. Comprehensive Reviews in Food Science and Food Safety, 11(2), 148-173. Retrieved from [Link]

- Wang, M., et al. (n.d.). Antioxidant Activity In Vitro Guided Screening and Identification of Flavonoids Antioxidants in the Extract from Tetrastigma hemsleyanum Diels et Gilg. PMC - PubMed Central.

- Active Concepts. (n.d.). Tyrosinase Inhibition Assay.

- ResearchGate. (2025, August 10). Optimization and validation of a cell-based tyrosinase assay for screening of tyrosinase inhibitors.

- MDPI. (2023, July 30). Tyrosinase Inhibitors: A Perspective.

- Satoh, K., et al. (n.d.). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers.

-

National Center for Biotechnology Information. (n.d.). 2-Methoxyphenethyl alcohol. PubChem. Retrieved from [Link]

- Wang, Y., et al. (n.d.). Screening of Pharmacologically Active Small Molecule Compounds Identifies Antifungal Agents Against Candida Biofilms. PMC - NIH.

- Thermo Scientific Chemicals. (n.d.). 2-(4-Methoxyphenyl)ethanol, 98%.

- Li, D., et al. (2014). In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections. PLoS ONE, 9(1), e85438.

- CymitQuimica. (n.d.). CAS 7417-18-7: this compound.

- MDPI. (n.d.). Antifungal Activities of Natural Products and Their Hybrid Molecules.

- ChemScene. (n.d.). 7417-18-7 | this compound.

- MDPI. (n.d.). Potential Antimicrobial and Anticancer Activities of an Ethanol Extract from Bouea macrophylla.

Sources

- 1. 2-Methoxyphenethyl alcohol | C9H12O2 | CID 81909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 7417-18-7: this compound | CymitQuimica [cymitquimica.com]

- 3. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. 2-(4-Methoxyphenyl)ethanol, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. mdpi.com [mdpi.com]

- 7. Antioxidant activity of phenolic compounds: from in vitro results to in vivo evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bio-protocol.org [bio-protocol.org]

- 9. Antioxidant Activity In Vitro Guided Screening and Identification of Flavonoids Antioxidants in the Extract from Tetrastigma hemsleyanum Diels et Gilg - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]

- 12. researchgate.net [researchgate.net]

- 13. journalajrb.com [journalajrb.com]

- 14. benchchem.com [benchchem.com]

- 15. activeconceptsllc.com [activeconceptsllc.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

"2-(2-Methoxyphenyl)ethanol" derivatives and their potential uses

An In-depth Technical Guide to the Synthesis and Application of 2-(2-Methoxyphenyl)ethanol Derivatives

Abstract

Derivatives of this compound represent a versatile class of compounds with significant potential across multiple domains of pharmaceutical and chemical research. Characterized by a core structure containing a methoxy-substituted phenyl ring attached to an ethanol moiety, this scaffold serves as a foundational building block for molecules with diverse pharmacological activities.[1] This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of these derivatives. We will explore key areas of biological activity, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties, supported by mechanistic insights and structure-activity relationships. Furthermore, this document furnishes detailed experimental protocols for both synthesis and biological evaluation, aiming to equip researchers with the practical knowledge required to innovate within this promising chemical space.

The Core Moiety: this compound

This compound, also known as o-methoxyphenethyl alcohol, is an aromatic organic compound with the molecular formula C₉H₁₂O₂.[2][3] Its structure consists of a benzene ring substituted with a methoxy group (-OCH₃) at the ortho position and an ethanol (-CH₂CH₂OH) chain.[1] This arrangement provides a unique combination of hydrophobicity from the aromatic ring and polarity from the hydroxyl group, rendering it soluble in organic solvents like ethanol and ether with limited solubility in water.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 7417-18-7 | [2][3] |

| Molecular Formula | C₉H₁₂O₂ | [2][3] |

| Molecular Weight | 152.19 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| IUPAC Name | This compound | [2] |

The primary utility of the parent compound lies in its role as a versatile intermediate in organic synthesis, particularly for pharmaceuticals and fragrances.[1] The reactive hydroxyl group and the activatable phenyl ring serve as strategic points for chemical modification to generate a library of derivatives with tailored biological activities.

Synthetic Strategies for Derivatization

The generation of this compound derivatives is pivotal for enhancing or modifying its intrinsic biological properties. Synthetic modifications typically target the terminal hydroxyl group or the aromatic ring. A common and effective strategy involves the conversion of the alcohol to an amine, which can then participate in coupling reactions to introduce diverse functionalities. This approach is exemplified in the synthesis of precursors for significant pharmaceutical agents.

Workflow for Synthesis of a Phenoxyethylamine Derivative

The following diagram illustrates a generalized workflow for converting this compound into a more complex derivative, a key step in building pharmacologically active molecules.

Caption: Potential applications of this compound derivatives.

Future Research and Development

The diverse biological activities of this compound derivatives highlight them as a scaffold with significant untapped potential. Future research should be directed towards several key areas:

-

Systematic SAR Studies: A comprehensive exploration of how substitutions on both the phenyl ring and the ethanol side-chain affect specific biological activities is needed to design next-generation compounds with higher potency and selectivity.

-

Elucidation of Mechanisms: While initial mechanisms have been proposed, detailed investigations into the specific cellular targets and signaling pathways are required to fully understand how these compounds exert their effects.

-

Optimization of Synthetic Routes: Developing more efficient, scalable, and environmentally friendly synthetic methods will be crucial for the commercial viability of any resulting therapeutic agents.

-

Preclinical and Clinical Evaluation: Promising candidates identified through in vitro screening must be advanced into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles, paving the way for potential clinical trials. [4]

Conclusion

The this compound core structure is a highly valuable platform in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of pharmacologically relevant activities, from antioxidant and anti-inflammatory effects to potent antimicrobial and anticancer properties. The established use of related structures in the synthesis of approved drugs like Carvedilol provides strong validation for this chemical class. For researchers and drug development professionals, this family of compounds offers a fertile ground for the discovery of novel therapeutics to address a range of unmet medical needs.

References

-

Satoh, K., et al. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo. Available at: [Link].

-

Yap, K. M., et al. (2025). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules. Available at: [Link].

-

Delbarre, F., et al. (1980). [Immunomodulating action of 2-methoxyethanol and homologous derivatives in rats]. C R Seances Acad Sci D. Available at: [Link].

-

AlNeyadi, S. S., et al. (2020). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. Zeitschrift für Naturforschung C. Available at: [Link].

-

PubChemLite. This compound (C9H12O2). PubChemLite. Available at: [Link].

-

Kos, J., et al. (2015). Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. Molecules. Available at: [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 81909, 2-Methoxyphenethyl alcohol. PubChem. Available at: [Link].

-

Maltese, F., et al. (2016). Synthesis and Biological Evaluation of Isomeric Methoxy Substitutions on Anti-Cancer Indolyl-Pyridinyl-Propenones: Effects on Potency and Mode of Activity. Molecules. Available at: [Link].

-

Nevin, E., et al. (2015). Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. SWORD - MTU. Available at: [Link].

-

Yap, K. M., et al. (2025). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. PubMed. Available at: [Link].

-

Kalliara, A., et al. (2024). Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. ResearchGate. Available at: [Link].

-

El-Sayed, N. N. E., et al. (2019). Synthesis of new phenolic compounds and biological evaluation as antiproliferative agents. ResearchGate. Available at: [Link].

-

Chen, Y., et al. (2024). Adamantyl-Substituted Chalcone CA13 Induces Cytoprotective Autophagy and JNK-Dependent Apoptosis in Lung Cancer Cells. Molecules. Available at: [Link].

-

June, H. L. (2002). Preclinical models to evaluate potential pharmacotherapeutic agents in treating alcoholism and studying the neuropharmacological bases of ethanol-seeking behaviors in rats. Current Protocols in Neuroscience. Available at: [Link].

Sources

- 1. CAS 7417-18-7: this compound | CymitQuimica [cymitquimica.com]

- 2. 2-Methoxyphenethyl alcohol | C9H12O2 | CID 81909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. Preclinical models to evaluate potential pharmacotherapeutic agents in treating alcoholism and studying the neuropharmacological bases of ethanol-seeking behaviors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]